4-(3-Aminobenzylidene)-2-phenyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Aminobenzylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring fused with a benzylidene and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 3-aminobenzaldehyde with 2-phenyloxazol-5(4H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminobenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl compound.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Aminobenzylidene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(3-Aminobenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin derivatives: These compounds also contain an amino group and are used in similar applications, such as organic synthesis and medicinal chemistry.
Imidazole derivatives: These heterocycles are key components in many bioactive molecules and have similar synthetic routes and applications.
Uniqueness
4-(3-Aminobenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile scaffold for the development of new compounds with potential biological and industrial applications.
Properties
Molecular Formula |
C16H12N2O2 |
---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
(4E)-4-[(3-aminophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H12N2O2/c17-13-8-4-5-11(9-13)10-14-16(19)20-15(18-14)12-6-2-1-3-7-12/h1-10H,17H2/b14-10+ |
InChI Key |
AKXAZECATVBZOB-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC(=CC=C3)N)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)N)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.